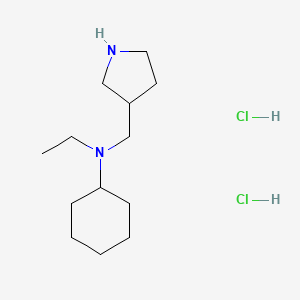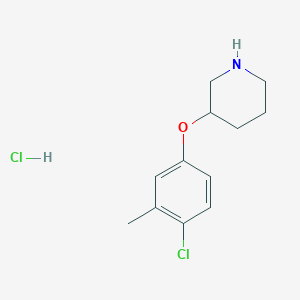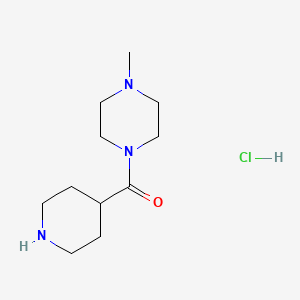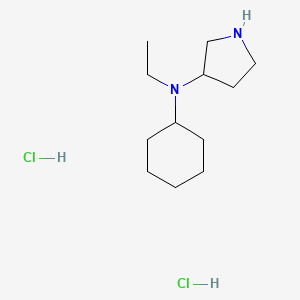
n-Ethyl-n-(3-pyrrolidinylmethyl)cyclohexanamine dihydrochloride
Overview
Description
“N-Ethyl-n-(3-pyrrolidinylmethyl)cyclohexanamine dihydrochloride” is a chemical compound with the molecular formula C13H28Cl2N2 . It is produced by MATRIX SCIENTIFIC .
Molecular Structure Analysis
The molecular formula of “n-Ethyl-n-(3-pyrrolidinylmethyl)cyclohexanamine dihydrochloride” is C13H28Cl2N2 . The average mass is 283.281 Da and the monoisotopic mass is 282.162964 Da .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry to develop new drugs . The saturated five-membered ring with nitrogen offers several advantages:
Pharmacology Research
This compound’s derivatives are explored for their pharmacological properties. The variations in the N’-substituents of the pyrrolidine ring influence the biological activity, including antibacterial properties. For instance, changing the N’-substituent can increase or decrease antibacterial activity, which is crucial for developing new antibiotics .
Neurochemistry Studies
The compound is used in neurochemistry to study the effects of various chemical structures on the nervous system. It serves as a scaffold for synthesizing molecules that interact with neural receptors, aiding in the understanding of neurological processes and potential treatments for neurological disorders.
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference material or a reagent. Its well-defined structure and properties make it suitable for calibrating instruments or as a standard in chromatography and mass spectrometry analyses .
Biopharma Production
The compound’s derivatives may be used in the production of biopharmaceuticals. Its structural features can be leveraged to create molecules with desired properties, such as increased stability or specificity, which are essential in the development of therapeutic agents .
Safety and Controlled Environment Research
Research on safety and controlled environments can benefit from this compound. Its derivatives can be used to study the interaction with various materials and conditions, which is vital for developing safe handling protocols and storage solutions for sensitive substances .
Safety and Hazards
properties
IUPAC Name |
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-15(11-12-8-9-14-10-12)13-6-4-3-5-7-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGCERGOZTDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1424673.png)


![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)





![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)

![n-[2-(2-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424691.png)

![2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424693.png)